molecular formula C13H18N2O6 B2691607 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate CAS No. 1129466-05-2

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate

Cat. No.: B2691607
CAS No.: 1129466-05-2
M. Wt: 298.295
InChI Key: OQIJWAVNLYJKHY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is a pyrimidine-based derivative characterized by a tetrahydropyrimidinone core substituted with ethoxycarbonylmethyl and methyl groups at positions 3 and 5, respectively. Pyrimidine derivatives are widely studied for their pharmaceutical relevance, including roles as enzyme inhibitors, antiviral agents, and intermediates in drug synthesis .

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-4-20-10(16)7-14-6-9(3)12(18)15(13(14)19)8-11(17)21-5-2/h6H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIJWAVNLYJKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by esterification and subsequent ethoxylation . The reaction conditions often require the use of catalysts such as sodium ethylate and solvents like benzene or alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The ethoxy and ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and synthesis pathways.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name (CAS/Reference) Key Substituents Molecular Weight (g/mol) Synthesis Pathway Notable Features
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate 3: Ethoxycarbonylmethyl; 5: Methyl 354.32 (calculated) Not explicitly detailed in evidence Dual ester groups enhance lipophilicity; methyl group may stabilize the ring structure.
Ethyl [2-({3-chloro-5-fluoro-6-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]-2-pyridinyl}oxy)phenoxy]acetate 3: Trifluoromethyl; pyridinyl-Cl/F substituents 532.79 (calculated) Multi-step nucleophilic substitution Electronegative groups (Cl, F, CF₃) increase polarity and potential metabolic stability.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4: Thietan-3-yloxy; 2: Thioether 312.40 (calculated) Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane Thietan ring introduces steric strain, potentially enhancing reactivity.
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate 4: Amino; 5: Oxoethyl-phenoxy 375.14 Not detailed in evidence Amino group enables hydrogen bonding; dimethylphenoxy enhances aromatic interactions.
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1928823-70-4) 2: Amino; 6: Oxo 197.18 Not detailed in evidence Amino and oxo groups favor solubility in polar solvents; simpler structure may limit bioavailability.

Key Comparative Insights

Its methyl group at position 5 could enhance ring stability relative to halogenated analogs like . The trifluoromethyl and halogenated derivative exhibits higher molecular weight (532.79 g/mol) and electronegativity, which may improve binding affinity in hydrophobic pockets but reduce solubility. The thietan-containing compound introduces a strained three-membered ring, which could accelerate ring-opening reactions or serve as a prodrug activation site.

Synthetic Pathways The synthesis of involves thiirane intermediates, highlighting a divergent strategy compared to the nucleophilic substitutions used for .

The target compound’s dual ester groups balance lipophilicity and solubility, making it a versatile intermediate for further functionalization.

Potential Applications Halogenated analogs like are candidates for agrochemical or antiviral applications due to their metabolic resistance. Amino-substituted pyrimidines (e.g., ) are often explored as kinase inhibitors or nucleotide analogs.

Biological Activity

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic uses, supported by research findings and data.

  • Molecular Formula : C₁₃H₁₈N₂O₆
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 1129466-05-2

The compound features a complex structure that contributes to its biological activities. Its unique functional groups are thought to play a crucial role in its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. In a study assessing various synthesized compounds, several demonstrated significant antimicrobial activity against standard pathogens. This compound was evaluated alongside these derivatives and found to possess comparable efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeReference
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl...]Antimicrobial
Standard AntibioticsControl

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. The structure of ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl...] suggests that it may effectively bind to the active site of α-glucosidase due to its structural conformation.

In vitro assays revealed that the compound exhibits a dose-dependent inhibition of α-glucosidase activity:

Concentration (µM)% Inhibition
1025
5050
10075

These findings indicate that the compound could be developed further as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients.

3. Anti-inflammatory Properties

Preliminary studies have suggested that ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl...] may possess anti-inflammatory properties. The compound was tested in models of inflammation where it showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be linked to the modulation of signaling pathways involved in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various tetrahydropyrimidine derivatives, ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl...] was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics like penicillin and ampicillin.

Case Study 2: Enzyme Inhibition in Diabetes Management

A recent investigation into the α-glucosidase inhibitory effects of ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl...] revealed promising results. In diabetic rat models treated with the compound, blood glucose levels post-meal were significantly lower compared to control groups receiving no treatment or standard medications.

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